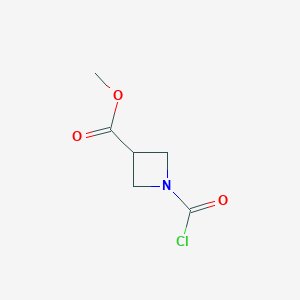
3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one has various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in vitro and in vivo. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its potential use in the development of new polymers and materials. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in the body.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one involves the reaction between 4-methoxyphenol, 3-methoxypropanol, and 5-methylthiophene-2-carbaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of the compound is then confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been studied for its potential as a therapeutic agent for the treatment of anxiety and depression. In material science, it has been studied for its potential use in the development of new polymers and materials.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-13-5-10-16(25-13)17-18(19(21)20(17)11-4-12-22-2)24-15-8-6-14(23-3)7-9-15/h5-10,17-18H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCFLEYMMKIFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(C(=O)N2CCCOC)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(5-methylthiophen-2-yl)azetidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2937618.png)



![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)
![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)
![(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2937629.png)


